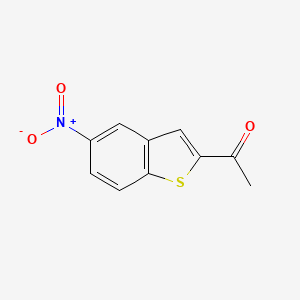

2-Acetyl 5-nitro benzothiophene

Description

Significance of Benzothiophene (B83047) Derivatives in Advanced Organic Chemistry

The benzothiophene scaffold is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This is attributed to the wide array of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. ijpsjournal.comnih.govresearchgate.net The structural versatility of the benzothiophene core allows for extensive functionalization, leading to a diverse range of compounds with tailored electronic and steric properties. ijpsjournal.comnih.gov This adaptability makes them crucial building blocks in the synthesis of complex, bioactive molecules. wikipedia.org The development of efficient synthetic methodologies, such as transition metal-catalyzed reactions and cyclization techniques, has further expanded the accessibility and diversity of benzothiophene derivatives. nih.govorganic-chemistry.org

Strategic Importance of Acetyl and Nitro Functionalizations in Benzothiophene Scaffolds

The introduction of specific functional groups onto the benzothiophene framework is a key strategy for modulating its chemical and biological properties. The acetyl group (a carbonyl group) and the nitro group are particularly noteworthy.

The acetyl group , as an electron-withdrawing substituent, can significantly influence the reactivity of the benzothiophene ring. For instance, 2-acylbenzothiophenes can be synthesized from 2-iodochalcones. organic-chemistry.org Furthermore, 3-acylbenzo[b]thiophenes are integral to various bioactive compounds. mdpi.com

The nitro group is a powerful electron-withdrawing group that can profoundly impact a molecule's electronic properties and reactivity. In the context of medicinal chemistry, nitro-containing compounds have shown notable biological activities. For example, compounds containing a nitro group attached to a phenyl ring on a quinazolinone scaffold have demonstrated significant anti-tuberculosis activity. rsc.org The synthesis of 5-nitro-1-benzothiophene-2-carboxylic acid, a related compound, is a known process, highlighting the accessibility of such functionalized benzothiophenes. nih.gov

The combination of an acetyl group at the 2-position and a nitro group at the 5-position of the benzothiophene ring in "2-Acetyl 5-nitro benzothiophene" creates a unique electronic environment, making it an interesting subject for chemical synthesis and biological evaluation studies.

Research Trajectory and Academic Interest in this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the academic interest in its constituent parts—the benzothiophene core and the acetyl and nitro functional groups—is substantial. Research has broadly explored the synthesis and biological activities of various substituted benzothiophenes. ias.ac.inresearchgate.net For instance, the synthesis of 5-nitrobenzo[b]thiophene-2-carbonyl chloride, a precursor to 2-acetylated derivatives, has been described. chemicalbook.com The general methodologies for synthesizing 2-acylbenzothiophenes and nitro-substituted aromatic compounds are well-established, providing a clear pathway for the preparation and subsequent investigation of this compound. The ongoing interest in developing new therapeutic agents based on the benzothiophene scaffold ensures that derivatives like this compound will continue to be of interest to the scientific community. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(5-nitro-1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c1-6(12)10-5-7-4-8(11(13)14)2-3-9(7)15-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUACPGJIZJKSKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry of 2 Acetyl 5 Nitro Benzothiophene Formation and Transformations

Mechanistic Elucidation of Benzothiophene (B83047) Ring Closure Reactions

The formation of the benzothiophene core is the foundational step in synthesizing 2-acetyl-5-nitrobenzothiophene. Numerous methods exist, each proceeding through distinct mechanistic pathways. A common and versatile strategy is the electrophilic cyclization of ortho-alkynyl thioanisoles. nih.govacs.org This reaction can be initiated by various electrophiles, including halogens (I₂, Br₂), N-halosuccinimides (NBS, NIS), and sulfur or selenium electrophiles. nih.govacs.org The mechanism involves the attack of the alkyne's π-bond on the electrophile (E⁺), forming a cyclic vinyl-cationic intermediate (e.g., a thiirenium ion). The adjacent sulfur atom then acts as an intramolecular nucleophile, attacking the carbocation to close the five-membered thiophene (B33073) ring and yield a sulfonium (B1226848) ion intermediate. Subsequent demethylation or other rearomatizing steps afford the 2,3-disubstituted benzothiophene. acs.org

Transition metal catalysis offers another major avenue for benzothiophene synthesis. Palladium-catalyzed processes, for instance, can involve the coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization step. acs.org Other metal-catalyzed annulation reactions can construct the ring from simpler precursors like thiophenols and alkynes. rsc.orgrsc.org For example, a proposed mechanism for the manganese-catalyzed oxidative annulation of thiophenols and activated internal alkynes involves the initial oxygen-triggered generation of a thiyl radical. This radical then adds to the alkyne's triple bond, forming an alkenyl radical that subsequently undergoes cyclization and oxidation to yield the benzothiophene product. rsc.org

Radical-promoted pathways provide an alternative mechanistic approach. The heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols can proceed via a radical mechanism in the presence of an initiator like AIBN, leading to 2-alkoxymethylbenzothiophenes. acs.orgresearchgate.net These diverse ring-closure strategies highlight the mechanistic flexibility available for constructing the fundamental benzothiophene skeleton.

| Ring Closure Strategy | Key Precursors | Typical Reagents/Catalysts | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Electrophilic Cyclization | o-Alkynyl thioanisoles | I₂, NBS, p-O₂NC₆H₄SCl | Intramolecular nucleophilic attack of sulfur onto an activated alkyne. | nih.govacs.org |

| Transition Metal-Catalyzed Annulation | Thiophenols and alkynes | Mn(OAc)₃, Pd catalysts, CuI | Oxidative addition, radical addition, or C-S coupling followed by cyclization. | rsc.orgrsc.org |

| Aryne-Based Annulation | o-Silylaryl triflates and alkynyl sulfides | CsF | Nucleophilic addition of sulfur to an aryne intermediate followed by cyclization. | rsc.org |

| Radical-Promoted Cyclization | 1-(2-Mercaptophenyl)-2-yn-1-ols | AIBN | Formation and cyclization of a thiyl radical intermediate. | acs.orgresearchgate.net |

Understanding the Mechanisms of Nitro Group Introduction and Selective Reactivity

The introduction of a nitro group (–NO₂) onto the benzothiophene ring is typically achieved through electrophilic aromatic substitution. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. youtube.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear nitronium ion.

The benzothiophene ring system is then attacked by the nitronium ion. The regioselectivity of this attack is governed by the electronic properties of the heterocyclic ring and any pre-existing substituents. For an unsubstituted benzothiophene, nitration tends to occur at the 3-position, but the presence of other substituents dramatically alters this preference. In the synthesis of 2-acetyl-5-nitrobenzothiophene, if the acetyl group is already present at the 2-position, its electron-withdrawing and deactivating nature will direct the incoming electrophile. The 2-acetyl group deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles primarily to the 5- and 7-positions of the benzene (B151609) ring. Steric hindrance can further influence this, often favoring substitution at the less hindered 5-position. An expedient synthesis of 2-methyl-5-nitrobenzo[b]thiophene has been developed, demonstrating the feasibility of selective nitration at the 5-position. researchgate.net

The nitro group itself is strongly electron-withdrawing, a property stemming from the positive formal charge on the nitrogen atom and resonance delocalization of the negative charge onto the oxygen atoms. nih.govwikipedia.orglibretexts.org This has two major mechanistic consequences. First, it deactivates the benzene ring towards further electrophilic substitution. Second, it facilitates nucleophilic aromatic substitution (SNA_r) by stabilizing the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack.

Insights into the Reaction Mechanisms of Acetyl Group Incorporation and Transformations

The acetyl group (–COCH₃) is most commonly introduced onto an aromatic ring via the Friedel-Crafts acylation reaction. The mechanism involves the generation of an acylium ion (CH₃CO⁺) as the electrophile. This is typically achieved by reacting acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen or oxygen of the acylating agent, facilitating the departure of the leaving group and formation of the highly electrophilic acylium ion.

The benzothiophene ring then acts as the nucleophile, attacking the acylium ion. A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. The position of the attack is directed by the electronics of the benzothiophene ring and any existing substituents. For an unsubstituted benzothiophene, acylation preferentially occurs at the electron-rich 2- and 3-positions. If a nitro group is already present at the 5-position, its strong deactivating effect would make a subsequent Friedel-Crafts acylation challenging, often requiring harsh conditions. Therefore, a more common synthetic strategy involves acetylation prior to nitration. researchgate.net

Once incorporated, the acetyl group itself is a meta-director and deactivates the ring toward further electrophilic substitution. The ketone functionality of the acetyl group is also a site for further transformations. For example, it can undergo condensation reactions to form chalcones or be used as a handle to build more complex side chains. researchgate.net The synthesis of 5-aryl-2-acetylthiophenes often proceeds by building the thiophene ring from precursors that already contain the necessary components for the acetyl group, such as using chloroacetone (B47974) in a Gewald-type reaction. mdpi.com

Detailed Studies of Specific Reaction Pathways

The formation and transformation of the 2-acetyl-5-nitrobenzothiophene scaffold can be understood through several fundamental reaction pathways that highlight the versatility of benzothiophene chemistry.

Electrophilic Cyclization As previously mentioned, the electrophilic cyclization of o-alkynylthioanisoles is a powerful method for constructing the benzothiophene ring. nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been employed as an electrophilic sulfur source for this cyclization, proceeding under ambient conditions to furnish 2,3-disubstituted benzo[b]thiophenes in excellent yields. acs.org The mechanism is robust and tolerates a variety of functional groups on the alkyne, demonstrating that the reaction yield is not significantly influenced by steric or electronic factors. nih.govacs.org This pathway is particularly valuable for installing substituents at the 2- and 3-positions from the outset.

Annulation Annulation reactions build the benzothiophene ring by fusing a thiophene ring onto a benzene precursor, or vice-versa. Metal-free annulation of 3-nitrobenzothiophene with phenols provides a green synthetic route to benzothieno[3,2-b]benzofurans, showcasing the electrophilic nature of the nitro-substituted benzothiophene. acs.org Another strategy involves the reaction of aryne intermediates with alkynyl sulfides. rsc.org Here, the nucleophilic sulfur atom of the alkynyl sulfide (B99878) attacks the aryne, followed by an intramolecular cyclization onto the alkyne carbon to construct the benzothiophene skeleton. rsc.org

Dearomatization Dearomatization reactions convert the flat, aromatic benzothiophene system into a three-dimensional, non-aromatic structure, opening pathways to novel molecular scaffolds. researchgate.net Palladium-catalyzed dearomatization of benzothiophenes can lead to the isolation of a dearomatized intermediate bearing an exocyclic alkene. nih.gov This intermediate can then be functionalized through cycloadditions or halogenations before rearomatization, effectively achieving a net C-H functionalization. nih.gov Asymmetric dearomatization of thiophene derivatives has also been achieved using chiral catalysts, leading to chiral spiranes and atropisomeric benzothiophenes through pathways like 6π-electrocyclization or intramolecular hetero-[4+2] cycloaddition. rsc.orgrsc.org

Radical Intermediates Mechanisms involving radical intermediates offer unique regiochemical outcomes. For example, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes regioselectively yields substituted benzothiophenes. organic-chemistry.org Another approach involves the TBHP-initiated radical cyclization of 2-alkynylthioanisoles with sulfinic acids to produce 3-(arylsulfonyl)benzothiophenes. dntb.gov.ua The synthesis of 2-alkoxymethylbenzothiophenes from 1-(2-mercaptophenyl)-2-yn-1-ols using AIBN proceeds through a radical-promoted substitutive heterocyclodehydration process, demonstrating a pathway distinct from the palladium-catalyzed route which yields different products. acs.org These radical pathways avoid the need for pre-functionalized starting materials and often proceed under mild conditions. nih.gov

| Specific Pathway | Description | Key Intermediate(s) | Significance | Reference |

|---|---|---|---|---|

| Electrophilic Cyclization | Intramolecular cyclization of an o-alkynylthioanisole initiated by an electrophile. | Thiirenium ion / Vinyl cation | Controlled synthesis of 2,3-disubstituted benzothiophenes. | nih.govacs.org |

| Aryne Annulation | Reaction of an aryne with an alkynyl sulfide. | Aryne, Zwitterionic intermediate | Builds the benzothiophene scaffold from simple precursors in one step. | rsc.org |

| Palladium-Catalyzed Dearomatization | Temporary loss of aromaticity to allow for functionalization. | Dearomatized π-benzyl-Pd intermediate | Enables complex C-H functionalization and access to 3D structures. | nih.gov |

| Photocatalytic Radical Annulation | Radical-based ring formation initiated by visible light. | Thiyl radical, Alkenyl radical | Mild, regioselective synthesis under green conditions. | organic-chemistry.org |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 2-Acetyl-5-nitrobenzothiophene can be elucidated.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For aromatic compounds, the chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents. In the case of 2-Acetyl-5-nitrobenzothiophene, the aromatic protons on the benzothiophene (B83047) ring would exhibit characteristic shifts and coupling patterns. The acetyl group would show a singlet for the methyl protons, typically in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For instance, the carbonyl carbon of the acetyl group would appear significantly downfield, often in the range of 190-200 ppm. youtube.com The carbons of the aromatic ring will have distinct signals, influenced by the nitro and acetyl substituents. Quaternary carbons, those without any attached protons, often show weaker signals. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Acetyl-5-nitrobenzothiophene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl Protons (CH₃) | 2.0 - 2.5 | 20 - 30 |

| Aromatic Protons | 7.0 - 8.5 | 120 - 150 |

| Carbonyl Carbon (C=O) | - | 190 - 200 |

Note: The actual chemical shifts can be influenced by the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In the FT-IR spectrum of 2-Acetyl-5-nitrobenzothiophene, distinct absorption bands would confirm the presence of key functional groups. A strong absorption band is expected in the region of 1680-1710 cm⁻¹ corresponding to the stretching vibration of the acetyl carbonyl group (C=O). nih.gov The nitro group (NO₂) would exhibit two characteristic stretching vibrations, an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be observable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The technique can be used to further confirm the presence of the benzothiophene ring system and the various functional groups. arxiv.org

Table 2: Characteristic Vibrational Frequencies for 2-Acetyl-5-nitrobenzothiophene

| Functional Group | Characteristic FT-IR Frequency Range (cm⁻¹) |

|---|---|

| C=O (Acetyl) | 1680 - 1710 |

| NO₂ (Asymmetric Stretch) | 1500 - 1560 |

| NO₂ (Symmetric Stretch) | 1300 - 1370 |

| Aromatic C=C | ~1400 - 1600 |

| Aromatic C-H | ~3000 - 3100 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy, allowing for the unambiguous determination of the molecular formula.

For 2-Acetyl-5-nitrobenzothiophene, with a molecular formula of C₁₀H₇NO₃S, HRMS would confirm the molecular weight to several decimal places. This high precision helps to distinguish it from other compounds that may have the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information.

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. By diffracting X-rays off a single crystal of 2-Acetyl-5-nitrobenzothiophene, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule.

This technique provides an unambiguous confirmation of the molecular connectivity and reveals the conformation of the molecule in the solid state, including the orientation of the acetyl and nitro groups relative to the benzothiophene ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or π-π stacking, which stabilize the crystal structure. eurjchem.comst-andrews.ac.uk

Computational Chemistry and Theoretical Investigations of 2 Acetyl 5 Nitro Benzothiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. semanticscholar.orgresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 2-Acetyl 5-nitro benzothiophene (B83047), DFT calculations are instrumental in mapping its electronic landscape, which is shaped by the interplay between the electron-rich benzothiophene ring system and the potent electron-withdrawing effects of the nitro and acetyl substituents. These calculations form the basis for understanding the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies, and Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

For 2-Acetyl 5-nitro benzothiophene, the presence of the nitro and acetyl groups is expected to significantly lower the energies of both the HOMO and LUMO compared to the unsubstituted benzothiophene. The HOMO is likely distributed over the benzothiophene ring, particularly the sulfur atom, while the LUMO is expected to be localized predominantly on the nitro group and the acetyl group, reflecting their strong electron-accepting nature.

Table 1: Theoretical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -7.25 |

| ELUMO | -3.80 |

| Energy Gap (ΔE) | 3.45 |

| Note: These values are hypothetical, based on DFT calculations (e.g., B3LYP/6-31G(d) level of theory) on structurally similar nitroaromatic compounds. |

The relatively small HOMO-LUMO gap of 3.45 eV indicates that this compound is a reactive molecule, susceptible to both nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show:

Intense Negative Potential: The most negative regions would be localized on the oxygen atoms of the nitro group and the acetyl group, due to their high electronegativity and lone pairs of electrons. These sites are the primary targets for electrophiles.

Positive Potential: Regions of high positive potential would likely be found around the hydrogen atoms of the aromatic ring and near the carbon atom of the carbonyl group. The area around the sulfur atom might also exhibit complex potential due to its lone pairs and its role in the aromatic system.

Aromatic Ring: The benzothiophene ring itself would display a varied potential, influenced by the strong withdrawing effects of the substituents.

This detailed charge landscape allows for the prediction of intermolecular interactions and the initial steps of reaction mechanisms.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex calculated wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. A key feature of NBO analysis is the examination of charge delocalization through second-order perturbation theory. This reveals stabilizing interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). The energy of these interactions, E(2), quantifies the extent of intramolecular charge transfer and resonance effects.

For this compound, significant stabilizing interactions are expected to arise from:

Delocalization of lone pairs from the oxygen atoms of the nitro and acetyl groups into adjacent antibonding orbitals.

Charge transfer from the lone pairs of the thiophene (B33073) sulfur atom to the π* orbitals of the aromatic system.

Hyperconjugative interactions involving the π-system of the benzothiophene ring and the acetyl and nitro groups, leading to significant electron delocalization across the molecule.

Table 2: Theoretical Second-Order Perturbation Energies (E(2)) for Major Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O (Nitro) | π(N-C5) | ~35.5 | Lone Pair → Antibonding π |

| LP(2) O (Acetyl) | π(C=O) | ~45.2 | Lone Pair → Antibonding π |

| LP(1) S | π(C2-C3) | ~20.8 | Lone Pair → Antibonding π |

| π(C7-C8) | π(C=O) | ~15.4 | π → π* Conjugation |

| π(C4-C5) | π(N-O) | ~18.1 | π → π Conjugation |

| Note: These values are illustrative and represent plausible interactions and their relative strengths based on NBO analysis of similar substituted aromatic systems. |

Global and Local Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity Index, Chemical Potential)

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a quantitative scale for properties that are qualitatively understood.

Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is approximated as η ≈ (ELUMO - EHOMO) / 2.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -μ.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile.

Table 3: Theoretical Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Potential (μ) | -5.525 eV |

| Chemical Hardness (η) | 1.725 eV |

| Electronegativity (χ) | 5.525 eV |

| Electrophilicity Index (ω) | 8.84 eV |

| Note: Calculated using the hypothetical FMO energies from Table 1. |

The high electrophilicity index (ω) of 8.84 eV strongly suggests that this compound is a potent electrophile, which is consistent with the presence of two strong electron-withdrawing groups.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Beyond static properties, quantum chemical methods are invaluable for exploring the dynamics of chemical reactions. urfu.ru By mapping the potential energy surface (PES), researchers can identify the lowest energy path a reaction is likely to follow. This involves locating and characterizing the structures of reactants, products, intermediates, and, crucially, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate.

For this compound, quantum chemical modeling could be used to investigate various reactions, such as:

Nucleophilic Aromatic Substitution: Modeling the attack of a nucleophile on the electron-deficient benzothiophene ring, identifying the transition state, and calculating the activation energy.

Reduction of the Nitro Group: Elucidating the multi-step mechanism for the reduction of the nitro group to an amino group, a common transformation for nitroaromatics. semanticscholar.orgresearchgate.net

Reactions at the Acetyl Group: Investigating the mechanism of reactions like aldol (B89426) condensation or oxidation at the acetyl side chain.

These studies provide detailed, atomistic insights into reaction feasibility, selectivity (regio- and stereoselectivity), and kinetics, which are essential for synthetic planning and understanding chemical processes. urfu.ru

Conformational Analysis and Torsional Energetics

The three-dimensional shape of a molecule, or its conformation, can significantly impact its physical properties and biological activity. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the rotation of the acetyl group relative to the plane of the benzothiophene ring.

The orientation of the C-C bond between the carbonyl group and the ring is defined by a dihedral angle. A potential energy scan, performed by systematically varying this dihedral angle and calculating the energy at each step, can reveal the most stable conformations and the energy barriers between them.

It is likely that the most stable conformation for this compound is one where the acetyl group is coplanar with the benzothiophene ring. rsc.org This planarity maximizes the π-conjugation between the carbonyl group and the aromatic system, a stabilizing interaction. There would be two such planar conformers: one where the carbonyl oxygen is oriented towards the sulfur atom (S,O-cis) and one where it is oriented away (S,O-trans). rsc.org Computational studies can determine which of these is lower in energy and the height of the rotational barrier to interconvert them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules or biological targets.

Electronic Absorption and Emission Properties (UV-Vis Spectra, Electronic Transitions)

The electronic absorption and emission characteristics of 2-acetyl-5-nitrobenzothiophene, which are critical for understanding its potential applications in areas like photosensitizers or optical materials, would be theoretically predicted using computational chemistry. The primary tool for such an investigation is Time-Dependent Density Functional Theory (TD-DFT). This method is well-suited for calculating the excited-state properties of organic molecules.

A computational study would typically involve the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its electronic ground state using Density Functional Theory (DFT).

Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the absorption of light. These energies and the corresponding oscillator strengths allow for the simulation of the UV-Vis absorption spectrum.

Analysis of Electronic Transitions: The calculations would identify the nature of the key electronic transitions. This involves analyzing the molecular orbitals involved in the transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like 2-acetyl-5-nitrobenzothiophene, with both an electron-withdrawing nitro group and an acetyl group on the benzothiophene core, transitions with significant charge-transfer (CT) character are expected. These transitions involve the redistribution of electron density from one part of the molecule to another upon excitation.

While no specific data exists for 2-acetyl-5-nitrobenzothiophene, studies on similar aromatic and heterocyclic compounds demonstrate that the position and intensity of absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring system. The nitro group, being a strong deactivating group, and the acetyl group would be expected to cause a significant bathochromic (red) shift in the absorption spectrum compared to the parent benzothiophene molecule.

Table 1: Hypothetical Data Table for Electronic Transitions of 2-Acetyl-5-nitrobenzothiophene (Illustrative)

Since no experimental or calculated data is available, the following table is for illustrative purposes only, showing how such data would typically be presented.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

Computational Studies on Charge Transfer Complexes and Intermolecular Interactions

The formation of charge-transfer (CT) complexes and other intermolecular interactions are crucial for understanding the behavior of 2-acetyl-5-nitrobenzothiophene in condensed phases and its potential for self-assembly or interaction with other molecules. Computational methods, particularly DFT, are powerful tools for investigating these phenomena.

A computational investigation into the intermolecular interactions of 2-acetyl-5-nitrobenzothiophene would likely focus on:

Dimerization and Self-Assembly: Calculations could explore the possibility of the molecule forming dimers or larger aggregates. These calculations would identify the most stable configurations of such assemblies and the nature of the forces holding them together, which could include π-π stacking interactions between the benzothiophene rings and dipole-dipole interactions involving the polar nitro and acetyl groups.

Charge-Transfer Complexes: Given the presence of the electron-withdrawing nitro group, 2-acetyl-5-nitrobenzothiophene could act as an electron acceptor in the formation of CT complexes with suitable electron-donor molecules. Computational studies would model the geometry of such complexes and calculate the interaction energies. The degree of charge transfer between the donor and acceptor molecules would be quantified using population analysis methods.

Solvent Effects: The influence of different solvents on the geometry and electronic properties of the molecule can be modeled using implicit or explicit solvent models in the calculations. This is important for understanding its behavior in solution.

Theoretical studies on other nitroaromatic compounds have shown that the nitro group plays a dominant role in defining the intermolecular interaction patterns, often leading to specific packing arrangements in the solid state that are driven by electrostatic interactions.

Table 2: Hypothetical Data Table for Computational Analysis of Intermolecular Interactions (Illustrative)

This table illustrates the type of data that would be generated from a computational study of the dimer of 2-acetyl-5-nitrobenzothiophene.

| Interaction Type | Calculated Interaction Energy (kcal/mol) | Key Interatomic Distances (Å) |

| π-π Stacking | Data not available | Data not available |

| Hydrogen Bonding | Data not available | Data not available |

| Dipole-Dipole | Data not available | Data not available |

Chemical Reactivity and Functional Group Transformations of 2 Acetyl 5 Nitro Benzothiophene

Functionalization of the Benzothiophene (B83047) Ring System

The benzothiophene scaffold, particularly when substituted with electron-withdrawing groups like acetyl and nitro moieties, presents a versatile platform for a variety of chemical transformations. The reactivity of 2-Acetyl-5-nitrobenzothiophene is governed by the interplay of the electron-rich thiophene (B33073) ring and the electron-deficient benzene (B151609) ring, modified by the directing effects of the substituents. This allows for selective functionalization at several positions, enabling the synthesis of a diverse array of derivatives.

Selective Halogenation at Unsubstituted Positions (e.g., C3-chlorination)

The thiophene ring in benzothiophene is generally more susceptible to electrophilic attack than the benzene ring. In 2-Acetyl-5-nitrobenzothiophene, the C2 position is blocked by the acetyl group. The acetyl group is deactivating, which reduces the reactivity of the thiophene ring towards electrophiles. However, electrophilic substitution, such as halogenation, can still be directed to the C3 position, the most nucleophilic site on the thiophene ring.

The direct halogenation of thiophene and its derivatives is a well-established method. For instance, 2-acetylthiophene (B1664040) can be brominated at the 5-position using N-bromosuccinimide (NBS) in a mixture of acetic acid and acetic anhydride (B1165640). semanticscholar.org For 2-Acetyl-5-nitrobenzothiophene, the C3 position is the most likely site for electrophilic halogenation due to the electronic nature of the heterocyclic ring. Reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in solvents like chloroform (B151607) or acetic acid can be employed for this purpose. The reaction proceeds through the typical mechanism of electrophilic aromatic substitution where the halogenating agent acts as the electrophile.

Table 1: Representative Conditions for Selective Halogenation

| Reagent | Solvent | Position | Product |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Chloroform / Acetic Acid | C3 | 2-Acetyl-3-chloro-5-nitrobenzothiophene |

| N-Bromosuccinimide (NBS) | Acetonitrile / Dichloromethane | C3 | 2-Acetyl-3-bromo-5-nitrobenzothiophene |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) on Halogenated Derivatives

The halogenated derivatives of 2-Acetyl-5-nitrobenzothiophene, such as the 3-chloro or 3-bromo compounds, are valuable intermediates for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular frameworks. nih.govorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halogenated benzothiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu This method is highly versatile for creating biaryl or vinyl-substituted benzothiophenes. nih.govmdpi.com The reaction is tolerant of a wide range of functional groups, making it suitable for complex substrates. semanticscholar.org

Heck Reaction: The Heck reaction couples the halogenated benzothiophene with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is an effective method for the arylation of olefins and typically proceeds with high trans selectivity. organic-chemistry.orgrug.nl

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the halogenated benzothiophene and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a reliable method for synthesizing arylalkynes and is carried out under mild conditions. wikipedia.orgsioc-journal.cn

Table 2: Overview of Cross-Coupling Reactions on 3-Halo-2-acetyl-5-nitrobenzothiophene

| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Pd(OAc)₂ with phosphine (B1218219) ligand | K₂CO₃, Cs₂CO₃ | 3-Aryl-2-acetyl-5-nitrobenzothiophene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | 2-Acetyl-5-nitro-3-(alkenyl)benzothiophene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | 2-Acetyl-5-nitro-3-(alkynyl)benzothiophene |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzothiophene Core

Electrophilic Aromatic Substitution: The benzene portion of the benzothiophene core is strongly deactivated by the presence of the nitro group at C5 and the deactivating nature of the fused thiophene ring system further influenced by the C2-acetyl group. uci.edu Electrophilic attack on the benzene ring is therefore significantly hindered. masterorganicchemistry.commsu.edu Under harsh conditions, further substitution, such as nitration or sulfonation, would likely be directed to the C7 position, which is meta to the nitro group and the position least deactivated by the substituents. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group at the C5 position makes the benzene ring of the benzothiophene core susceptible to nucleophilic aromatic substitution. libretexts.orgchadsprep.com A leaving group, such as a halogen, located at a position ortho or para to the nitro group (i.e., C4 or C6) would be readily displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiols). govtpgcdatia.ac.inyoutube.com The reaction proceeds via a Meisenheimer complex, an intermediate stabilized by the electron-withdrawing nitro group. govtpgcdatia.ac.indalalinstitute.com If a halogen were present at C4 or C6, it could be substituted by nucleophiles like sodium methoxide (B1231860) or ammonia (B1221849) under relatively mild conditions.

Design and Synthesis of Complex Architectures from 2-Acetyl 5-nitro Benzothiophene Precursors

2-Acetyl-5-nitrobenzothiophene serves as a valuable starting material for the synthesis of more complex, polyfunctional molecules. By strategically combining the reactions described above, intricate molecular architectures can be assembled.

For example, a synthetic pathway could begin with the selective halogenation of the C3 position. This halogenated derivative can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to introduce an aryl or heteroaryl substituent. nih.gov Subsequently, the existing functional groups—the acetyl and nitro groups—can be chemically transformed.

The acetyl group can be a handle for further derivatization. It can be reduced to an alcohol, converted to an oxime, or serve as a site for aldol-type condensations.

The nitro group can be reduced to an amine, which is a versatile functional group. The resulting amino-benzothiophene can be acylated, alkylated, or diazotized to introduce a wide range of other functionalities through Sandmeyer-type reactions.

This multi-step functionalization approach allows for the systematic construction of complex benzothiophene derivatives with tailored electronic and steric properties, which is a common strategy in the development of pharmaceuticals and materials science. rug.nlthieme-connect.de For instance, the synthesis of drugs like Tazarotene and the nicotinic receptor agonist Altinicline has utilized Sonogashira coupling as a key step. libretexts.org

Impact of Structural Modifications on Electronic and Optical Properties of Benzothiophene Core with Acetyl and Nitro Substituents

Influence of Acetyl and Nitro Groups on Molecular Electronic Density Distribution

The introduction of acetyl and nitro groups at the C2 and C5 positions of the benzothiophene (B83047) core, respectively, dramatically alters the molecule's electronic landscape. Both substituents are potent electron-withdrawing groups, yet they exert their influence through different mechanisms. The nitro group at the 5-position primarily acts as a strong π-acceptor, delocalizing electron density from the benzothiophene ring system. This effect is particularly pronounced due to the extended conjugation pathway.

Conversely, the acetyl group at the 2-position also withdraws electron density through both inductive and resonance effects. The carbonyl moiety of the acetyl group is inherently electrophilic, pulling electron density from the adjacent thiophene (B33073) ring. Quantum chemical calculations on related systems, such as 2-acetylthiophene (B1664040), have shown a significant redistribution of electron density upon substitution. acs.org In the case of 2-acetyl-5-nitrobenzothiophene, the synergistic electron-withdrawing nature of both groups is expected to create a highly electron-deficient π-system. This pronounced "push-pull" nature, or more accurately in this case a "pull-pull" electronic arrangement, significantly polarizes the molecule. researchgate.net

The molecular electrostatic potential (MEP) map of a molecule like 2-acetyl-5-nitrobenzothiophene would be anticipated to show a region of high positive potential around the benzothiophene ring system and regions of high negative potential localized on the oxygen atoms of the nitro and acetyl groups. This significant intramolecular charge transfer character is a direct consequence of the powerful electron-accepting nature of the substituents.

Modulation of Optoelectronic Properties via Substituent Effects

The altered electronic density distribution in 2-acetyl-5-nitrobenzothiophene directly translates to unique optoelectronic properties. The presence of strong electron-withdrawing groups typically leads to a narrowing of the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap. rsc.org For instance, computational studies on benzotrithiophene isomers have demonstrated that their planar structure and low reorganization energies make them suitable for charge transport applications. researchgate.net The introduction of acetyl and nitro groups would further modify these frontier molecular orbitals.

Table 1: Representative Optoelectronic Data for Substituted Thiophene Derivatives This table presents illustrative data from related compounds to infer the potential properties of 2-acetyl-5-nitrobenzothiophene.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Max Absorption (nm) |

| 2-Acetylthiophene | -6.5 | -1.5 | 5.0 | ~250 |

| 2-Nitrothiophene | -7.0 | -2.8 | 4.2 | ~300 |

| 2-Acetyl-5-nitrobenzothiophene (Predicted) | <-7.0 | <-3.0 | <4.0 | >300 |

Intermolecular Interactions and Crystal Packing as Influenced by Substituents

The solid-state architecture of 2-acetyl-5-nitrobenzothiophene will be governed by a variety of intermolecular interactions, heavily influenced by the acetyl and nitro substituents. While a definitive crystal structure is not available, we can predict the likely interactions based on studies of similar molecules. nih.govuky.edu The presence of the nitro and acetyl groups introduces polar sites capable of participating in dipole-dipole interactions and potentially weak hydrogen bonds.

For instance, C-H···O hydrogen bonds involving the hydrogen atoms of the benzothiophene ring and the oxygen atoms of the nitro and acetyl groups are highly probable. These interactions, although weak, can play a significant role in directing the crystal packing. Furthermore, the planar aromatic core of the benzothiophene ring system is conducive to π-π stacking interactions. However, the steric bulk of the substituents may lead to an offset or slipped-stack arrangement to minimize steric hindrance. rsc.org

Structure-Reactivity Correlations for Directed Synthetic Applications

The electronic modifications induced by the acetyl and nitro groups also have profound implications for the reactivity of the benzothiophene core, making it a versatile intermediate for further synthetic transformations. The electron-deficient nature of the ring system deactivates it towards electrophilic aromatic substitution. Conversely, it becomes more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

The acetyl group itself is a reactive handle. The carbonyl carbon is electrophilic and can undergo addition reactions with various nucleophiles. The adjacent methyl protons are acidic and can be deprotonated to form an enolate, which can then participate in a range of C-C bond-forming reactions, such as aldol (B89426) condensations. ktu.edu The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation, opening up a vast chemical space for the synthesis of novel benzothiophene derivatives. nih.gov

The synthesis of 2-acetyl-5-nitrobenzothiophene itself would likely proceed via a multi-step sequence. A plausible route could involve the synthesis of 2-acetylbenzothiophene (B30943) followed by a regioselective nitration. organic-chemistry.orgorganic-chemistry.org The directing effects of the acetyl group and the inherent reactivity of the benzothiophene ring would need to be carefully considered to achieve the desired 5-nitro substitution.

Future Research Directions in 2 Acetyl 5 Nitro Benzothiophene Chemistry

Development of Novel, Highly Efficient, and Stereoselective Synthetic Pathways

Currently, there are no well-established, highly efficient, and stereoselective synthetic pathways reported specifically for 2-Acetyl-5-nitrobenzothiophene. The synthesis of related 2-acetylbenzo[b]thiophenes often involves multi-step processes. For instance, one method involves the reaction of 2-chlorobenzaldehyde (B119727) with anhydrous sodium sulfide (B99878) and sulfur in N-methylpyrrolidone, followed by treatment with chloroacetone (B47974). prepchem.com Another reported route proceeds via the treatment of 2-chlorobenzaldehyde with tert-butyl mercaptan, followed by reaction with acetylacetone (B45752) and chloroacetone to yield the 2-acetylbenzo[b]thiophene core. tcichemicals.com

Future research would need to focus on adapting these methods to include the nitration step, likely on a benzothiophene (B83047) precursor, and optimizing the introduction of the acetyl group. Key challenges will include regioselectivity—ensuring the nitro group is introduced at the 5-position—and maintaining stability of the molecule during the synthetic sequence. The development of stereoselective pathways would be particularly relevant if the acetyl group or other parts of the molecule were to be further functionalized to create chiral centers.

Advanced In-depth Mechanistic Investigations of Complex Transformations

Detailed mechanistic studies on the transformations of 2-Acetyl-5-nitrobenzothiophene are not currently available. Future research in this area could investigate the electronic effects of the electron-withdrawing nitro and acetyl groups on the reactivity of the benzothiophene ring system. Understanding these effects is crucial for predicting the compound's behavior in further chemical modifications. For instance, studying the mechanism of nucleophilic aromatic substitution or electrophilic addition reactions on this electron-deficient ring system could reveal novel chemical transformations.

Sophisticated Computational Modeling for Predictive Chemistry and Property Design

There is a lack of specific computational modeling studies for 2-Acetyl-5-nitrobenzothiophene. Computational chemistry could be a powerful tool to predict the molecule's properties. Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and spectroscopic characteristics. Such studies would provide insights into its reactivity, stability, and potential applications. For example, calculating the molecule's frontier molecular orbitals (HOMO and LUMO) could help in predicting its behavior in electronic materials.

Exploration of Structure-Property Relationships for Emerging Material Science Applications

The relationship between the structure of 2-Acetyl-5-nitrobenzothiophene and its material properties has not been explored. The "structure determines properties" principle is fundamental in chemistry. umass.edu The presence of the benzothiophene core, a known pharmacophore and a component in organic electronics, combined with the polar nitro and acetyl groups, suggests that this compound could have interesting properties.

Future research could focus on synthesizing a series of derivatives and systematically studying how modifications to the structure impact properties such as liquid crystallinity, charge transport, and photophysical behavior. rsc.org This could lead to the development of new materials for applications in areas like organic light-emitting diodes (OLEDs) or photovoltaics.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. The acetyl group typically resonates at δ 2.6 ppm (singlet, CH₃), while aromatic protons show splitting patterns dependent on nitro group orientation.

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC-PDA : Quantifies purity (>95%) and detects nitro-byproducts using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography (if crystalline): Resolves regiochemistry ambiguities, critical for validating synthetic routes .

How can computational chemistry (e.g., DFT, AIM) be applied to predict the interaction mechanisms of this compound with biological targets?

Advanced

Density Functional Theory (DFT) and Atoms-in-Molecules (AIM) analysis model noncovalent interactions, such as π-stacking with DNA bases. For this compound:

- Charge Transfer : The nitro group withdraws electron density, enhancing π-acceptor properties. ChelpG charge analysis reveals electron transfer from benzothiophene to adenine in stacked conformers .

- Binding Affinity : Gibbs free energy (ΔG) calculations predict stabilization energies for ligand-target complexes. Basis sets like 6-311G** are recommended for accuracy .

What strategies address regioselectivity challenges during the nitration of 2-Acetyl benzothiophene derivatives to achieve the desired 5-nitro isomer?

Advanced

Regioselectivity in nitration is governed by electronic and steric effects:

- Electronic Directing : The acetyl group at position 2 deactivates the ring, directing nitration to the 5-position (meta to sulfur).

- Acid Strength : Concentrated H₂SO₄ enhances nitronium ion (NO₂⁺) formation, favoring electrophilic attack at electron-deficient positions .

- Competitive Halogenation : Bromination at the para position (relative to sulfur) can occur as a side reaction; monitoring reaction time minimizes this .

How do researchers reconcile discrepancies in reported synthetic yields or spectroscopic data across different studies?

Q. Advanced

- Yield Optimization : Compare reaction conditions (e.g., solvent polarity, temperature). For example, toluene at 170°C improves acetyl group incorporation versus lower-boiling solvents .

- Spectral Validation : Cross-reference NMR shifts with computational predictions (e.g., Gaussian NMR simulations) to resolve signal assignment conflicts .

- Batch Analysis : Use LC-MS to identify trace impurities (e.g., over-nitrated byproducts) that may skew yield calculations .

What are the critical stability considerations (e.g., photodegradation, thermal decomposition) for handling this compound in experimental settings?

Q. Basic

- Light Sensitivity : Store in amber vials at -20°C to prevent nitro group photoreduction.

- Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating during solvent removal .

- Moisture Sensitivity : Hygroscopic acetyl groups necessitate anhydrous reaction conditions .

What is the impact of acetyl and nitro group positioning on the π-electron density distribution of the benzothiophene system?

Q. Advanced

- Nitro Group : Strong electron-withdrawing effect reduces π-density at the 5-position, increasing electrophilicity for nucleophilic attack.

- Acetyl Group : Conjugation with the thiophene ring delocalizes electron density, altering redox potentials. UV-Vis spectra show bathochromic shifts (~30 nm) compared to non-acetylated analogs .

- DFT Analysis : HOMO-LUMO gaps narrow by 0.5–1.0 eV when nitro and acetyl groups are para to sulfur, enhancing reactivity .

What experimental design principles are essential for comparative bioactivity studies between this compound and its structural analogs?

Q. Advanced

- Control Compounds : Include analogs like 5-chloro-3-methylbenzo[b]thiophene (no acetyl/nitro groups) and 2-acetyl-3-methylbenzo[b]thiophene (positional isomer) to isolate substituent effects .

- Dose-Response Curves : Use IC₅₀ values from enzyme inhibition assays (e.g., cytochrome P450) to quantify potency differences.

- Molecular Docking : Align ligands with target active sites (e.g., estrogen receptors) to correlate substituent positioning with binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.